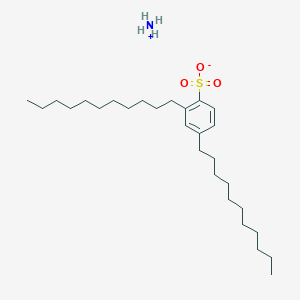

azanium;2,4-di(undecyl)benzenesulfonate

Description

Structure and Synthesis Azanium;2,4-di(undecyl)benzenesulfonate (molecular formula: C₃₉H₇₃NO₃S) is a benzenesulfonate derivative featuring two undecyl (C₁₁H₂₃) chains at the 2- and 4-positions of the benzene ring, with an ammonium (NH₄⁺) counterion. Its synthesis involves sulfonation of 2,4-di(undecyl)benzene using concentrated sulfuric acid, followed by neutralization with ammonia to form the ammonium salt. Precise control of reaction conditions ensures high purity and yield .

Applications

This compound is primarily utilized as a surfactant due to its amphiphilic structure. Key applications include:

- Emulsification: Stabilizes oil-water mixtures in food and cosmetics.

- Detergents: Effective in removing grease and stains in industrial and household cleaners.

- Antimicrobial Agents: Exhibits broad-spectrum activity against bacteria and fungi.

- Antifouling Coatings: Prevents marine organism adhesion in marine coatings.

- Wastewater Treatment: Enhances pollutant removal efficiency .

Properties

CAS No. |

81611-40-7 |

|---|---|

Molecular Formula |

C28H53NO3S |

Molecular Weight |

483.8 g/mol |

IUPAC Name |

azanium;2,4-di(undecyl)benzenesulfonate |

InChI |

InChI=1S/C28H50O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-26-23-24-28(32(29,30)31)27(25-26)22-20-18-16-14-12-10-8-6-4-2;/h23-25H,3-22H2,1-2H3,(H,29,30,31);1H3 |

InChI Key |

OCRWJJNXBIWXFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;2,4-di(undecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(undecyl)benzene. The reaction is carried out by treating 2,4-di(undecyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia to form the azanium salt. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2,4-di(undecyl)benzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with ammonia in a separate reactor. The product is purified through various separation techniques such as distillation or crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Azanium;2,4-di(undecyl)benzenesulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Azanium;2,4-di(undecyl)benzenesulfonate has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of azanium;2,4-di(undecyl)benzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets such as cell membranes. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The molecular pathways involved include the disruption of lipid bilayers and the formation of micelles.

Comparison with Similar Compounds

Azanium;2,4-di(tridecyl)benzenesulfonate (CAS 81611-39-4)

Structural Similarities and Differences

- Formula: C₃₂H₆₁NO₃S vs. C₃₉H₇₃NO₃S (target compound).

- Substituents : Tridecyl (C₁₃H₂₇) vs. undecyl (C₁₁H₂₃) chains.

- Counterion : Identical ammonium ion.

Key Findings

- Chain Length Effects : Longer tridecyl chains increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing micelle stability. However, solubility in polar solvents decreases compared to the undecyl analog .

- Industrial Use : Both compounds are surfactants, but the tridecyl variant is preferred in high-temperature applications due to higher thermal stability .

Sodium Benzenesulfonate (CAS 515-42-4)

Structural Differences

- Substituents: No alkyl chains; sulfonate group directly attached to benzene.

- Counterion : Sodium (Na⁺) vs. ammonium (NH₄⁺).

Functional Comparison

Benzenesulfonic Acid, p-Chloro-, 2,4-Dichlorophenyl Ester

Structural Features

- Substituents : Chlorine atoms at para and 2,4-positions; ester linkage instead of ammonium salt.

Functional Contrast

- Reactivity : The ester group and chlorine substituents enhance electrophilicity, making it reactive in nucleophilic substitution reactions. Used as a synthetic intermediate rather than a surfactant.

- Stability : Chlorine atoms improve chemical stability but reduce biodegradability .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Counterion | Key Applications | CMC (mM) | Solubility in Water |

|---|---|---|---|---|---|---|

| Azanium;2,4-di(undecyl)benzenesulfonate | C₃₉H₇₃NO₃S | 2,4-di(undecyl) | NH₄⁺ | Surfactant, emulsifier, antimicrobial | 0.1–0.5 | Moderate |

| Azanium;2,4-di(tridecyl)benzenesulfonate | C₃₂H₆₁NO₃S | 2,4-di(tridecyl) | NH₄⁺ | High-temp surfactants, antifouling | 0.05–0.2 | Low |

| Sodium Benzenesulfonate | C₆H₅SO₃Na | None | Na⁺ | Detergents, synthesis intermediate | N/A | High |

| p-Chloro-2,4-dichlorophenyl benzenesulfonate | C₁₂H₇Cl₃O₃S | Cl at p-, 2,4-positions | Ester | Organic synthesis | N/A | Insoluble |

Research Findings and Mechanistic Insights

- Chain Length vs. Performance : Longer alkyl chains (e.g., tridecyl) enhance surfactant efficiency but reduce solubility. The undecyl variant strikes a balance between hydrophobicity and solubility, making it versatile in emulsification .

- Counterion Impact : Ammonium salts exhibit better compatibility with biological systems compared to sodium, enhancing antimicrobial efficacy .

- Substituent Effects : Chlorine or ester groups (e.g., in dichlorophenyl derivatives) shift applications toward chemical synthesis due to altered reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.